REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N+]([O-])=O)=[C:4]2[O:15][CH2:14][CH2:13][O:12][C:5]2=[C:6](C(=O)C)[C:7]=1[Cl:8].O1C2C=CC=CC=2OCC1>>[Cl:8][C:7]1[C:2]([Cl:1])=[CH:3][C:4]2[O:15][CH2:14][CH2:13][O:12][C:5]=2[CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C2C(=C(C1Cl)C(C)=O)OCCO2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(OCCO2)C=C1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |